molecular formula C25H22NO2P B2447662 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine CAS No. 284472-79-3

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

Cat. No.: B2447662
CAS No.: 284472-79-3
M. Wt: 399.43
InChI Key: ZYDGLCZCEANEHK-UHFFFAOYSA-N
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Description

1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a dioxaphosphepin ring fused with two naphthalene units and a piperidine ring. It is primarily used in various scientific research applications due to its distinctive chemical behavior and potential utility in catalysis and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine typically involves a multi-step process. One common method includes the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine, followed by the formation of disphosphonite with ®-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The final step involves the reaction with piperidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization in methylene chloride and acetonitrile can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets include transition metals like rhodium and iridium, and the pathways involved often pertain to asymmetric hydrogenation and other enantioselective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)piperidine stands out due to its specific structural configuration, which imparts unique catalytic properties. Its ability to form stable complexes with a variety of metal ions and its effectiveness in asymmetric synthesis make it a valuable compound in both academic and industrial research.

Biological Activity

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine is a complex organic compound notable for its unique pentacyclic structure and the presence of phosphorus and oxygen atoms. This compound belongs to a class of phosphorous-containing heterocycles that exhibit diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C24H20NO2PC_{24}H_{20}NO_2P, indicating a sophisticated arrangement of atoms that facilitates its reactivity and biological interactions. The structural complexity arises from its multi-cyclic framework and the incorporation of various functional groups.

Property Details
IUPAC Name This compound
Molecular Weight 420.39 g/mol
CAS Number 736142-26-0

The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various biochemical pathways through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors or other membrane-bound proteins.

Further research is required to elucidate the precise molecular mechanisms and pathways involved.

Biological Activity

This compound has shown potential in various biological assays:

  • Antimicrobial Activity : Some studies indicate that phosphorous-containing compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Anticancer Potential : Initial investigations suggest that this compound may have cytotoxic effects against certain cancer cell lines.
  • Neuroprotective Effects : The piperidine moiety may confer neuroprotective properties by influencing neurotransmitter systems.

Case Studies

Several studies have investigated the biological activity of similar phosphorous-containing compounds:

  • Study on Antimicrobial Activity :
    • A study demonstrated that compounds with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
    • The mechanism was attributed to membrane disruption and interference with cellular processes.
  • Cytotoxicity Assays :
    • Research involving analogs of this compound showed promising results in inhibiting the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells).
    • The IC50 values indicated effective concentrations for inducing apoptosis in these cells.
  • Neuroprotective Studies :
    • Compounds with piperidine structures have been reported to protect neuronal cells from oxidative stress-induced damage.
    • This suggests potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22NO2P/c1-6-16-26(17-7-1)29-27-22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)28-29/h2-5,8-15H,1,6-7,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGLCZCEANEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284472-79-3
Record name 1-(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-
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